6-Chlorothiochroman-4-one

Antifungal Agricultural fungicide Biotransformation

6-Chlorothiochroman-4-one (CAS 13735-12-1), systematically named 6-chloro-2,3-dihydro-4H-thiochromen-4-one, is a sulfur-containing heterocyclic scaffold belonging to the thiochroman-4-one class. Its structure features a benzothiopyran-4-one core with a chlorine substituent at the 6-position of the aromatic ring, conferring distinct electronic and steric properties that differentiate it from unsubstituted and other 6-substituted analogs.

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
CAS No. 13735-12-1
Cat. No. B087741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorothiochroman-4-one
CAS13735-12-1
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1=O)C=C(C=C2)Cl
InChIInChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
InChIKeyOKHUUKHZUNKSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorothiochroman-4-one (CAS 13735-12-1) Procurement & Selection Guide: Core Identity and Strategic Positioning


6-Chlorothiochroman-4-one (CAS 13735-12-1), systematically named 6-chloro-2,3-dihydro-4H-thiochromen-4-one, is a sulfur-containing heterocyclic scaffold belonging to the thiochroman-4-one class . Its structure features a benzothiopyran-4-one core with a chlorine substituent at the 6-position of the aromatic ring, conferring distinct electronic and steric properties that differentiate it from unsubstituted and other 6-substituted analogs [1]. This compound is recognized as a versatile fragment molecule and key intermediate for the design and synthesis of novel pharmaceutical and agrochemical candidates [2].

Why 6-Chlorothiochroman-4-one Cannot Be Arbitrarily Substituted with Other 6-Substituted or Unsubstituted Thiochroman-4-ones


Generic substitution among thiochroman-4-one derivatives is not scientifically justifiable due to profound substituent-dependent variations in electronic character and resultant biological activity. Structure-activity relationship (SAR) studies conclusively demonstrate that modifications at the 6-position directly modulate potency and target specificity [1]. Specifically, electron-withdrawing groups such as chlorine enhance antifungal activity, whereas electron-donating groups or hydrogen at the 6-position yield significantly different bioactivity profiles [2]. Furthermore, the halogen type (Cl vs. F vs. Br) influences reactivity, metabolic stability, and downstream derivatization potential [3]. Therefore, substituting 6-chlorothiochroman-4-one with 6-methyl-, 6-fluoro-, or unsubstituted thiochroman-4-one will not reproduce the specific biological or synthetic utility validated for the 6-chloro derivative. The following evidence quantifies these critical differentiations.

Quantitative Differentiation Evidence for 6-Chlorothiochroman-4-one vs. Key Comparators


Comparative Antifungal Efficacy: 6-Chlorothiochroman-4-one vs. 6-Methylthiochroman-4-one Against Botrytis cinerea

In a direct comparative study, both 6-chlorothiochroman-4-one and 6-methylthiochroman-4-one exhibited complete (100%) inhibition of Botrytis cinerea strain Bc2100 at concentrations ranging from 100 to 250 μg/mL [1]. While the antifungal potency is comparable at these concentrations, the chlorine substituent confers distinct metabolic and detoxification profiles. The study further investigated the detoxification mechanism of both compounds by B. cinerea, highlighting that the 6-chloro derivative undergoes different metabolic processing compared to the 6-methyl analog, which has implications for resistance development and field persistence [1].

Antifungal Agricultural fungicide Biotransformation

Antibacterial Activity of 6-Chloro-Derived Scaffold: Superiority to Commercial Standards

A derivative incorporating the 6-chlorothiochroman-4-one core, specifically 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a), demonstrated potent antibacterial activity. Against Xanthomonas oryzae pv. oryzae (Xoo), the EC50 was 17 μg/mL, and against Xanthomonas axonopodis pv. citri (Xac), the EC50 was 28 μg/mL [1]. These values represent superior efficacy compared to the commercial standards Bismerthiazol and Thiodiazole copper, establishing a quantitative advantage for the 6-chloro scaffold [1]. A related derivative, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a), exhibited EC50 values of 24 μg/mL (Xoo) and 30 μg/mL (Xac), also surpassing the commercial controls .

Antibacterial Xanthomonas Crop protection

SAR-Driven Potency Enhancement: The Unique Contribution of the 6-Chloro Electron-Withdrawing Group

A comprehensive review of thiochroman-4-one SAR establishes that the presence of an electron-withdrawing substituent at the 6-position is a key determinant for enhancing antifungal activity [1]. Specifically, the chlorine atom at this position increases the electrophilicity of the aromatic ring, which can improve target binding affinity and potency [1]. This contrasts with 6-methyl (electron-donating) or unsubstituted analogs, which do not benefit from this electronic activation and thus exhibit different (often reduced) antifungal efficacy. Furthermore, the review notes that halogen substitution, such as chlorine, on the indole ring of related derivatives further improves efficacy, underscoring the importance of halogenation for bioactivity [1].

SAR Medicinal chemistry Antifungal Lead optimization

Versatile Scaffold for Metal Complexation: Enhanced Antimicrobial and Anticancer Activity via Coordination Chemistry

6-Chlorothiochroman-4-one serves as an effective precursor for the synthesis of bidentate hydrazone ligands, which upon complexation with transition metals (Co(II), Ni(II), Cu(II), Zn(II)) yield octahedral complexes with significantly enhanced biological activity [1]. In vitro antimicrobial evaluation revealed that the metal complexes were highly active compared to the free hydrazone ligands. Specifically, the copper complex [Cu(L2)2(H2O)2] (11) demonstrated potent anticancer activity against A549 lung cancer cells with an IC50 of 3.46 µM, and also exhibited activity against DU145 prostate cancer (IC50 18.21 µM) and SW620 colorectal cancer (IC50 7.61 µM) cell lines [1]. This metal complex further induced ROS generation and mitochondrial membrane potential loss, indicating a pro-apoptotic mechanism [1].

Coordination chemistry Antimicrobial Anticancer Hydrazone ligands

High-Value Application Scenarios for 6-Chlorothiochroman-4-one Based on Quantitative Evidence


Agrochemical Lead Discovery: Development of Novel Antifungal Agents Against Botrytis cinerea

Given its demonstrated ability to achieve 100% inhibition of B. cinerea at 100–250 μg/mL and its distinct metabolic processing compared to methyl analogs [1], 6-chlorothiochroman-4-one is an ideal scaffold for designing next-generation agricultural fungicides. Researchers can leverage the chlorine substituent's electron-withdrawing nature to optimize binding to fungal targets while studying detoxification pathways to mitigate resistance development [1].

Antibacterial Crop Protection: Targeting Xanthomonas Pathogens in Rice and Citrus

Derivatives of 6-chlorothiochroman-4-one have shown EC50 values as low as 17 μg/mL against Xoo and 28 μg/mL against Xac, outperforming commercial standards Bismerthiazol and Thiodiazole copper [2]. This positions the 6-chloro scaffold as a prime candidate for structure-based optimization programs aimed at developing potent antibacterials for controlling bacterial leaf blight in rice and citrus canker, addressing significant economic threats in global agriculture.

Medicinal Chemistry: Rational Design of Antifungal and Anticancer Agents via SAR-Guided Optimization

The established SAR principle that electron-withdrawing groups at the 6-position enhance antifungal activity [3] provides a rational basis for prioritizing 6-chlorothiochroman-4-one over 6-methyl or unsubstituted analogs in antifungal drug discovery programs. Furthermore, its utility as a precursor for hydrazone ligands that form bioactive metal complexes—with copper complexes showing IC50 values as low as 3.46 µM against A549 lung cancer cells [4]—opens a second front in anticancer research. This dual utility, grounded in distinct electronic and coordination chemistry, justifies its procurement for integrated medicinal chemistry platforms.

Fragment-Based Drug Discovery (FBDD) and Chemical Biology Probe Development

As a defined fragment molecule, 6-chlorothiochroman-4-one is suitable for fragment-based screening and subsequent fragment growth or linking strategies [5]. Its chlorine atom can serve as a spectroscopic handle (e.g., for X-ray crystallography phasing or 35Cl NMR) and a site for further functionalization via cross-coupling reactions. Its demonstrated biotransformation by fungal enzymes [1] also positions it as a probe for studying detoxification enzyme systems in natural product research [5].

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